molecular formula C11H12O4 B3177753 (R)-2-benzylsuccinic acid CAS No. 21307-97-1

(R)-2-benzylsuccinic acid

Cat. No. B3177753
CAS RN: 21307-97-1
M. Wt: 208.21 g/mol
InChI Key: GTOFKXZQQDSVFH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Benzylsuccinic acid, also known as (R)-2-benzylsuccinate, is a chiral, organic compound that has been studied for its potential applications in a variety of fields. It has been used in chemical synthesis, as a building block for pharmaceuticals, and in the development of novel materials. This compound is also of interest due to its potential biochemical and physiological effects.

Scientific Research Applications

Enzyme Inhibition

(R)-2-Benzylsuccinic acid and related compounds are effective inhibitors of carboxypeptidase A, an enzyme involved in protein metabolism. The (R) isomer of benzylsuccinic acid binds to the enzyme much more tightly than its substrates and inhibitors, suggesting its potential as a powerful reversible inhibitor (Byers & Wolfenden, 1972).

Reaction Stereochemistry

The stereochemistry of benzylsuccinate synthase reaction, which adds toluene to fumarate forming (R)-benzylsuccinic acid, has been studied. It demonstrates a syn addition of toluene to fumarate and implies the formation of the C-3 radical of benzylsuccinate as an intermediate (Qiao & Marsh, 2005).

Anaerobic Toluene Catabolism

(R)-Benzylsuccinic acid plays a role in anaerobic toluene catabolism in denitrifying bacteria. It is activated to the CoA-thioester and metabolized via β-oxidation to benzoyl-coenzyme A (CoA) and succinyl-CoA, indicating its involvement in microbial bioremediation processes (Leutwein & Heider, 2001).

Novel Benzylsuccinate Synthase Reaction

Recent studies have shown that the anaerobic benzylsuccinate synthase reaction forms benzylsuccinate, indicating a highly stereospecific process resulting in over 95% formation of the (+)-benzylsuccinic acid enantiomer. This finding is significant for understanding anaerobic hydrocarbon activation (Beller & Spormann, 1998).

Pharmaceutical Synthesis

(R)-2-Benzylsuccinic acid has been used in the synthesis of certain pharmaceuticals, such as Mitiglinide, a medication used for treating diabetes (Tian Jing-wen, 2012).

properties

IUPAC Name

(2R)-2-benzylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFKXZQQDSVFH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347313
Record name (2R)-2-Benzylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-benzylsuccinic acid

CAS RN

21307-97-1
Record name (2R)-2-Benzylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-benzylsuccinic acid
Reactant of Route 2
(R)-2-benzylsuccinic acid
Reactant of Route 3
(R)-2-benzylsuccinic acid
Reactant of Route 4
(R)-2-benzylsuccinic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-benzylsuccinic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-benzylsuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.